![molecular formula C16H9NO3 B14499973 3-phenyl-4H-chromeno[3,4-d]isoxazol-4-one CAS No. 64517-78-8](/img/structure/B14499973.png)
3-phenyl-4H-chromeno[3,4-d]isoxazol-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-phenyl-4H-chromeno[3,4-d]isoxazol-4-one is a heterocyclic compound that belongs to the class of isoxazoles. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-phenyl-4H-chromeno[3,4-d]isoxazol-4-one typically involves multi-step reactions. One common method includes the following steps :
- N-chloro-succinimide / N,N-dimethyl-formamide / 20 °C
- Triethylamine / 1,2-dichloro-ethane / 20 °C
- Dess-Martin periodane / dichloromethane / 3.7 h / 0 - 20 °C / Inert atmosphere
- Hydroxylamine hydrochloride; sodium acetate / ethanol / 20 - 80 °C
Industrial Production Methods:
Análisis De Reacciones Químicas
Types of Reactions: 3-phenyl-4H-chromeno[3,4-d]isoxazol-4-one undergoes various chemical reactions, including:
- Oxidation
- Reduction
- Substitution
Common Reagents and Conditions: Common reagents and conditions used in these reactions include:
- Oxidizing agents : Dess-Martin periodane
- Reducing agents : Sodium borohydride
- Substitution reagents : Alkyl halides, aryl halides
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can introduce various functional groups onto the isoxazole ring .
Aplicaciones Científicas De Investigación
3-phenyl-4H-chromeno[3,4-d]isoxazol-4-one has a wide range of scientific research applications, including :
- Chemistry : Used as a building block for the synthesis of more complex molecules.
- Biology : Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
- Medicine : Investigated for its potential as a therapeutic agent in various diseases.
- Industry : Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-phenyl-4H-chromeno[3,4-d]isoxazol-4-one involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes, modulation of receptor activity, and interference with cellular signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds:
- Isoxazole
- Thiadiazole
- Oxadiazole
- Isothiazole
Uniqueness: 3-phenyl-4H-chromeno[3,4-d]isoxazol-4-one is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity, stability, and biological activity profiles .
Propiedades
Número CAS |
64517-78-8 |
|---|---|
Fórmula molecular |
C16H9NO3 |
Peso molecular |
263.25 g/mol |
Nombre IUPAC |
3-phenylchromeno[3,4-d][1,2]oxazol-4-one |
InChI |
InChI=1S/C16H9NO3/c18-16-13-14(10-6-2-1-3-7-10)17-20-15(13)11-8-4-5-9-12(11)19-16/h1-9H |
Clave InChI |
HVXKIZKXWKOTDJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NOC3=C2C(=O)OC4=CC=CC=C43 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


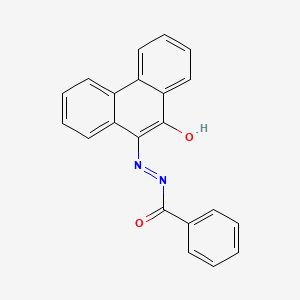
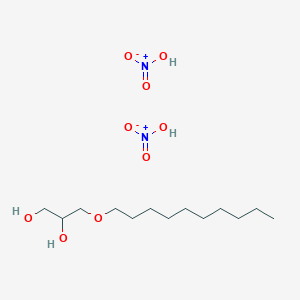
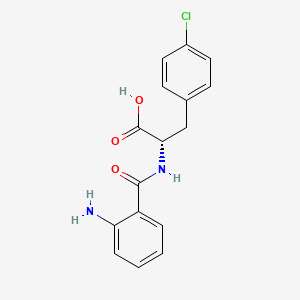
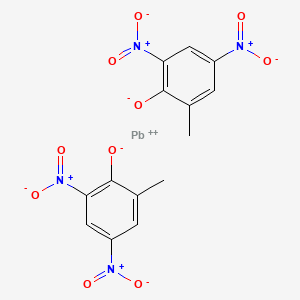
![2-[12-(Octylamino)dodecyl]benzene-1-sulfonic acid](/img/structure/B14499918.png)
![{3-Methyl-2-[(pyrrolidin-1-yl)methylidene]butylidene}propanedinitrile](/img/structure/B14499930.png)
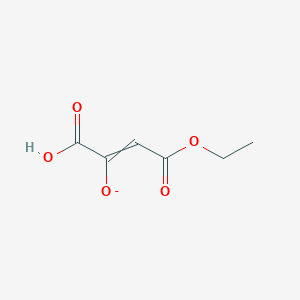
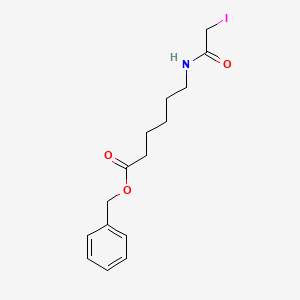

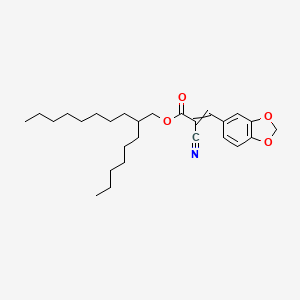
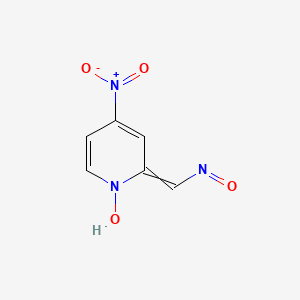
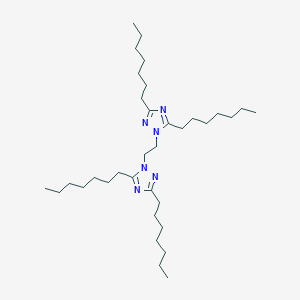
![2-methyl-1-[(2S)-2-pyridin-3-ylpiperidin-1-yl]propan-1-one](/img/structure/B14499996.png)
![({5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenyl}sulfanyl)acetic acid](/img/structure/B14499999.png)
